![molecular formula C17H26N2OS B12938205 N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide typically involves multi-step reactions starting from readily available precursors
For instance, the spirocyclic core can be synthesized via a [3+2] cycloaddition reaction involving a nitrilimine intermediate and an indene derivative . The reaction conditions often include the use of acetonitrile as a solvent at elevated temperatures (around 80°C) and the presence of an oxidizing agent like TEMPO .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinamide group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
科学的研究の応用
N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,3-Dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride
- Spiro[indene-2,3’-pyrazole] derivatives
- Spiro[indene-2,6’-thiazine] derivatives
Uniqueness
N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is unique due to its specific spirocyclic structure combined with the sulfinamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H26N2OS |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
2-methyl-N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C17H26N2OS/c1-16(2,3)21(20)19-15-14-7-5-4-6-13(14)12-17(15)8-10-18-11-9-17/h4-7,15,18-19H,8-12H2,1-3H3 |
InChIキー |
WJMSINQARSIDBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)NC1C2=CC=CC=C2CC13CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
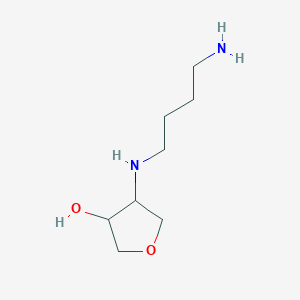
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
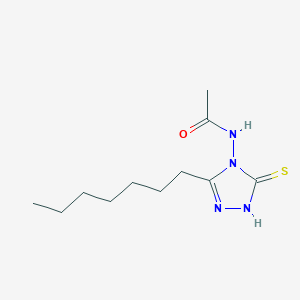
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

![3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)
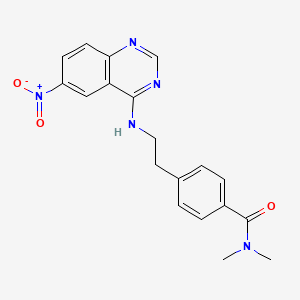
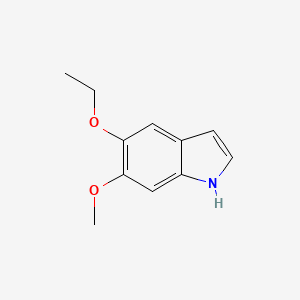
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
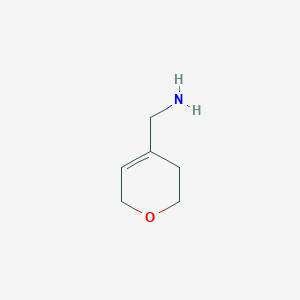
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
